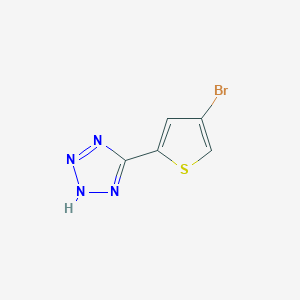![molecular formula C14H16Cl2N2O3 B7578812 1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578812.png)
1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid, also known as DCPA, is a synthetic herbicide that belongs to the family of pyrrolidine carboxylic acids. It is widely used in agriculture to control weeds in various crops, including soybeans, cotton, and peanuts. The chemical structure of DCPA consists of a pyrrolidine ring, a carboxylic acid group, and a dichloroanilino group, which gives it its herbicidal properties.
Mecanismo De Acción
1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid acts as a pre-emergent herbicide, meaning it prevents the germination of weed seeds before they emerge from the soil. It works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. Without carotenoids, the plants are unable to produce energy and eventually die. This compound is also known to have a high affinity for soil particles, which makes it less likely to leach into groundwater or contaminate nearby water sources.
Biochemical and physiological effects:
This compound has been shown to affect the metabolism of plants, animals, and microorganisms in the soil. It can disrupt the microbial communities in the soil, which can have negative effects on soil health and nutrient cycling. In animals, this compound has been shown to affect the liver and kidney function, as well as the reproductive system. However, the toxicity of this compound is relatively low compared to other herbicides, and it is considered safe for use in agriculture when used according to label instructions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid is a relatively stable compound that can be easily synthesized in the laboratory. Its herbicidal properties make it a useful tool for studying plant physiology and metabolism. However, its effects on soil microbial communities can make it difficult to study the long-term effects of this compound on the environment. Additionally, its low toxicity limits its use as a model compound for studying the toxicity of herbicides in general.
Direcciones Futuras
Future research on 1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid could focus on its potential as a therapeutic agent. Studies could investigate its anti-inflammatory and anti-tumor properties in more detail, as well as its effects on cognitive function and neuroprotection. Additionally, research could focus on developing more environmentally friendly herbicides that have similar herbicidal properties to this compound but are less harmful to soil microbial communities.
Métodos De Síntesis
1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting from 2,3-dichloronitrobenzene. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then coupled with 2-oxo-2-(2-chloroethyl) acetic acid to form the pyrrolidine ring. Finally, the Boc group is removed to give this compound in its free acid form.
Aplicaciones Científicas De Investigación
1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its herbicidal properties and its effects on the environment. However, recent research has also focused on its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, and it can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-14(13(20)21)6-3-7-18(14)8-11(19)17-10-5-2-4-9(15)12(10)16/h2,4-5H,3,6-8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNPBLHDFUZFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)


![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![3-[Methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid](/img/structure/B7578759.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)
![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)

![1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)
![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
![1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)
![1-[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578822.png)